
3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La monotropeína es un compuesto natural principal que se encuentra en los glucósidos iridoides, principalmente extraído de las raíces de Morinda officinalis, Pyrola calliantha y Pyrola decorata . Es conocida por sus potentes actividades farmacológicas, que incluyen la acción antiosteoporótica, antiinflamatoria, antioxidante, antinociceptiva y la protección hepática o renal . La monotropeína es un compuesto marcador crítico en la medicina tradicional china, particularmente para mejorar la deficiencia de Yang en los riñones .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La monotropeína se puede sintetizar a través de varias reacciones químicas que involucran la glicosilación de precursores iridoides. La ruta sintética generalmente implica el uso de glucosa como donante de glicósido y un aglicón iridoide como aceptor. La reacción está catalizada por glicosiltransferasas en condiciones suaves para producir monotropeína .
Métodos de producción industrial: La producción industrial de monotropeína implica la extracción del compuesto de fuentes vegetales como Morinda officinalis. El proceso de extracción incluye el secado y la molienda del material vegetal, seguido de la extracción con disolventes utilizando etanol o metanol. El extracto se purifica luego mediante técnicas cromatográficas para aislar la monotropeína .
Análisis De Reacciones Químicas
Tipos de reacciones: La monotropeína se somete a varias reacciones químicas, que incluyen:
Oxidación: La monotropeína se puede oxidar para formar aldehídos o ácidos carboxílicos correspondientes.
Reducción: La reducción de la monotropeína puede producir derivados de alcohol.
Sustitución: La monotropeína puede sufrir reacciones de sustitución donde la fracción glucosídica se reemplaza con otros grupos funcionales.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como aminas o tioles en condiciones básicas.
Principales productos formados:
- La oxidación de la monotropeína puede producir aldehídos o ácidos iridoides.
- La reducción produce alcoholes iridoides.
- Las reacciones de sustitución dan como resultado varios derivados iridoides con fracciones glucosídicas modificadas .
Aplicaciones Científicas De Investigación
La monotropeína tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como precursor para sintetizar otros glucósidos iridoides y derivados.
Biología: Se estudia su papel en el metabolismo de las plantas y la biosíntesis de metabolitos secundarios.
Medicina: Se investiga su potencial terapéutico para tratar la osteoporosis, la inflamación, el estrés oxidativo y el dolor.
Industria: Utilizado en el desarrollo de suplementos herbales y medicinas tradicionales.
Mecanismo De Acción
La monotropeína ejerce sus efectos a través de múltiples objetivos y vías moleculares:
Vía de señalización del factor nuclear-κB: La monotropeína regula esta vía a la baja, reduciendo la inflamación y el estrés oxidativo.
Vía de señalización de la proteína quinasa activada por mitógeno: La inhibición de esta vía contribuye a sus efectos antiinflamatorios y antioxidantes.
Vía de señalización del factor 2 relacionado con el factor E2 nuclear / hemeo oxigenasa-1: La monotropeína atenúa la activación de esta vía, brindando protección contra el daño oxidativo.
Vía de señalización del objetivo de rapamicina en mamíferos / autofagia: La regulación de esta vía ayuda en la protección celular y la autofagia.
Comparación Con Compuestos Similares
La monotropeína se compara con otros glucósidos iridoides como el ácido deacetilasperulosídico, la astragalina y la spiraeósido . Si bien estos compuestos comparten actividades farmacológicas similares, la monotropeína es única en sus potentes efectos antiosteoporóticos y antiinflamatorios. Además, la capacidad de la monotropeína para modular múltiples vías de señalización la diferencia de otros glucósidos iridoides .
Compuestos similares:
- Ácido deacetilasperulosídico
- Astragalina (kaempferol 3-O-glucósido)
- Spiraeósido
Las diversas bioactividades y mecanismos de acción únicos de la monotropeína la convierten en un compuesto valioso para futuras investigaciones y aplicaciones terapéuticas.
Propiedades
Número CAS |
114967-87-2 |
|---|---|
Fórmula molecular |
C24H34O5S |
Peso molecular |
434.6 g/mol |
Nombre IUPAC |
3-[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C24H34O5S/c1-22-9-5-16(25)13-15(22)3-4-17-18(22)6-10-23(2)19(17)7-11-24(23,29)20(26)14-30-12-8-21(27)28/h13,17-19,29H,3-12,14H2,1-2H3,(H,27,28)/t17?,18?,19?,22-,23-,24-/m0/s1 |
Clave InChI |
UAFRGXAWRASUEZ-UMYBXSPQSA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CSCCC(=O)O)O)C |
SMILES isomérico |
C[C@]12CCC(=O)C=C1CCC3C2CC[C@]4(C3CC[C@@]4(C(=O)CSCCC(=O)O)O)C |
SMILES canónico |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CSCCC(=O)O)O)C |
Sinónimos |
3-[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxo-ethyl]sulfanylpropanoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


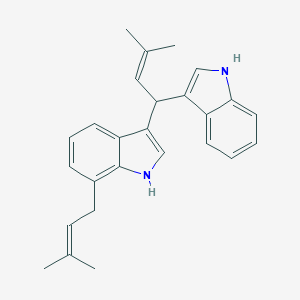
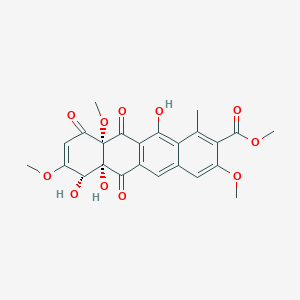
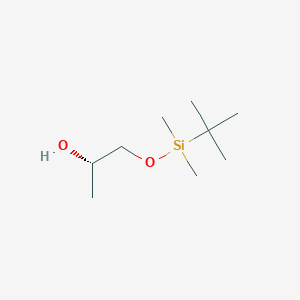






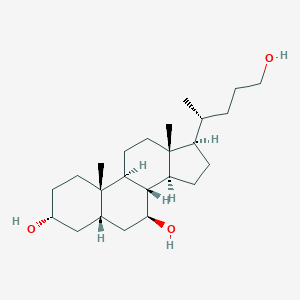
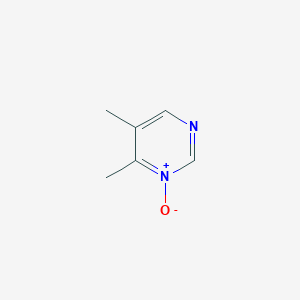
![2-[4-[3-[2-(4-Azido-3-(125I)iodanylphenyl)ethyl]-2,6-dioxo-1-propyl-7H-purin-8-yl]phenoxy]acetic acid](/img/structure/B49443.png)


